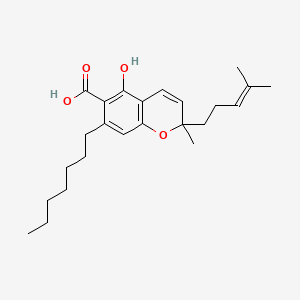
(+/-)-Cannabichromephorolic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-Cannabichromephorolic Acid is a chemical compound that belongs to the class of cannabinoids. It is a precursor to cannabichromene, one of the many cannabinoids found in the cannabis plant. Cannabinoids are known for their diverse pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Cannabichromephorolic Acid typically involves the cyclization of geranyl pyrophosphate and olivetolic acid. This reaction is catalyzed by the enzyme geranylpyrophosphate:olivetolate geranyltransferase. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, including the use of genetically modified microorganisms to produce the necessary enzymes for the synthesis. This approach can be more efficient and sustainable compared to traditional chemical synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-Cannabichromephorolic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized forms, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in the compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, which can enhance or modify its effects.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically require specific conditions such as controlled temperature, pressure, and pH to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized cannabinoids, while reduction can yield different reduced forms of the compound.
Applications De Recherche Scientifique
(+/-)-Cannabichromephorolic Acid has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other cannabinoids, which are studied for their diverse chemical properties.
Biology: Researchers study its effects on biological systems, including its interactions with cannabinoid receptors in the body.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Industry: It is used in the development of cannabinoid-based products, including pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of (+/-)-Cannabichromephorolic Acid involves its interaction with the endocannabinoid system in the body. It binds to cannabinoid receptors, including CB1 and CB2, which are involved in regulating various physiological processes. The compound may also influence other molecular targets and pathways, contributing to its diverse pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (+/-)-Cannabichromephorolic Acid include:
Cannabichromene: A cannabinoid derived from this compound, known for its anti-inflammatory and analgesic properties.
Cannabidiol: Another cannabinoid with a wide range of therapeutic effects, including anti-anxiety and anti-seizure properties.
Tetrahydrocannabinol: The primary psychoactive component of cannabis, known for its euphoric effects.
Uniqueness
This compound is unique due to its role as a precursor in the biosynthesis of cannabichromene. Its specific chemical structure and properties make it a valuable compound for research and industrial applications, particularly in the development of cannabinoid-based therapeutics.
Propriétés
Formule moléculaire |
C24H34O4 |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
7-heptyl-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromene-6-carboxylic acid |
InChI |
InChI=1S/C24H34O4/c1-5-6-7-8-9-12-18-16-20-19(22(25)21(18)23(26)27)13-15-24(4,28-20)14-10-11-17(2)3/h11,13,15-16,25H,5-10,12,14H2,1-4H3,(H,26,27) |
Clé InChI |
BLBNBMUCJPGIPT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC2=C(C=CC(O2)(C)CCC=C(C)C)C(=C1C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



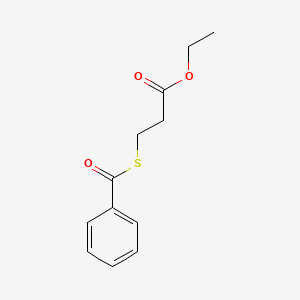
![10-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B14085632.png)
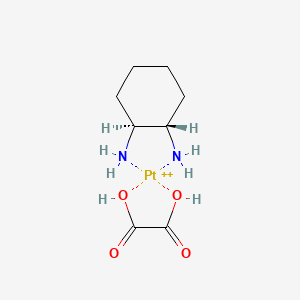
![1-(3-Fluorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085640.png)
![N'-[(1Z)-1-(3-bromophenyl)ethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B14085646.png)
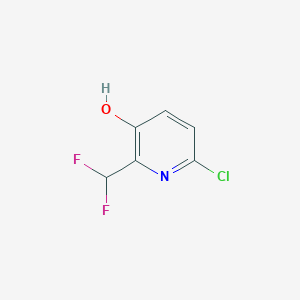
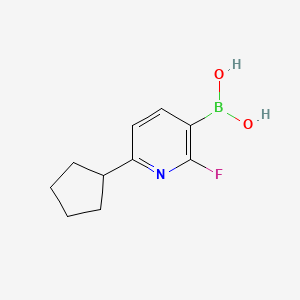
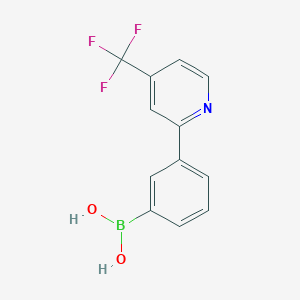
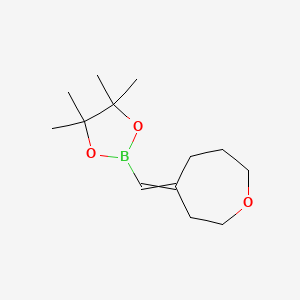
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14085685.png)



